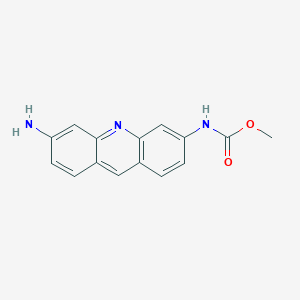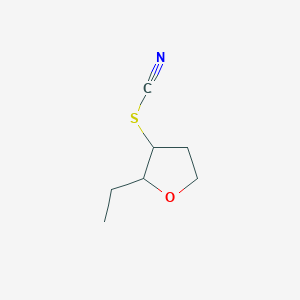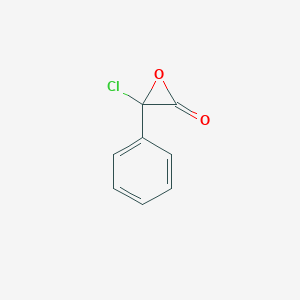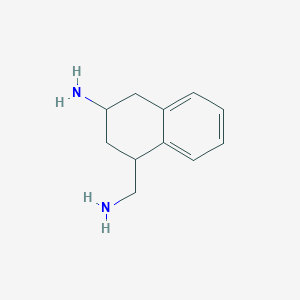![molecular formula C12H15ClO3 B14262111 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one CAS No. 134582-20-0](/img/structure/B14262111.png)
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one is an organic compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its unique structure, which includes a chloro group, a phenoxy group, and a methoxyethyl group attached to a propan-2-one backbone.
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one can be achieved through several methods. One common approach involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an intermediate, which is then reacted with a suitable base to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol .
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of selective β1-blocker drugs, such as metoprolol, which are used to treat cardiovascular diseases.
Chemical Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one involves its interaction with specific molecular targets. In the context of its use as a pharmaceutical intermediate, the compound undergoes enzymatic transformations to form active drugs that target β1-adrenergic receptors. These receptors play a crucial role in regulating heart rate and blood pressure .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one can be compared with similar compounds such as:
Propranolol: Another β-blocker with a different chemical structure but similar therapeutic applications.
Atenolol: A β1-blocker with a different side chain but similar mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
134582-20-0 |
|---|---|
Molekularformel |
C12H15ClO3 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C12H15ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
GSHJVRILGUFANK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=CC=C(C=C1)OCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)

![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)



![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)


